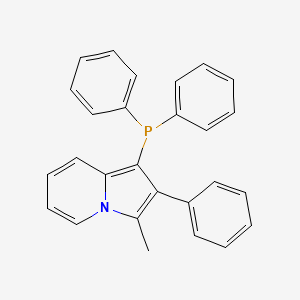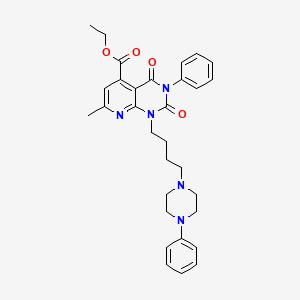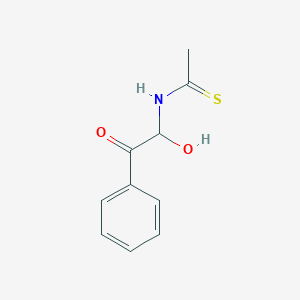![molecular formula C25H22O9 B12916858 3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid CAS No. 5532-32-1](/img/structure/B12916858.png)
3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, prop-1-en-2-yl, and dimethoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The acetoxy, prop-1-en-2-yl, and dimethoxy groups are introduced through various functionalization reactions such as acetylation, alkylation, and methoxylation.
Coupling Reactions: The two benzofuran units are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing the concentration of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid
- 3-(4-Methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid
Uniqueness
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetoxy group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
特性
CAS番号 |
5532-32-1 |
|---|---|
分子式 |
C25H22O9 |
分子量 |
466.4 g/mol |
IUPAC名 |
3-(4-acetyloxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carbonyl)-5,6-dimethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C25H22O9/c1-11(2)17-9-15-16(33-17)7-6-13(23(15)32-12(3)26)22(27)21-14-8-19(30-4)20(31-5)10-18(14)34-24(21)25(28)29/h6-8,10,17H,1,9H2,2-5H3,(H,28,29) |
InChIキー |
YSMYIDAKZZAVMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2OC(=O)C)C(=O)C3=C(OC4=CC(=C(C=C43)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


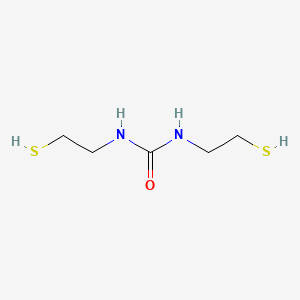
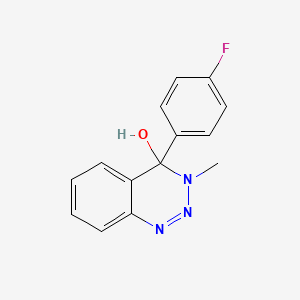

![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
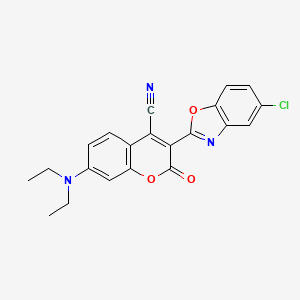
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
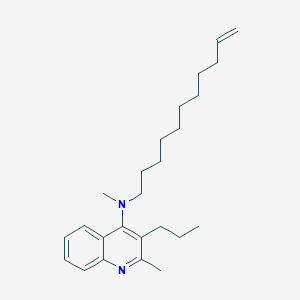
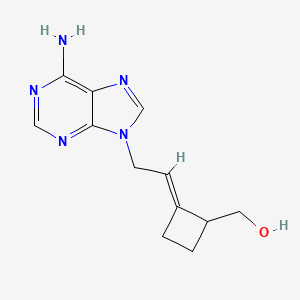
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)
